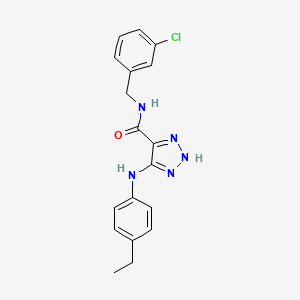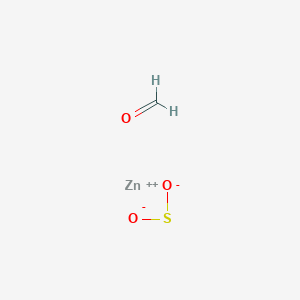![molecular formula C17H32N2O5 B14104925 cyclooct-4-en-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14104925.png)
cyclooct-4-en-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO-PEG3-Amine is a compound used extensively in click chemistry. It contains a trans-cyclooctene (TCO) moiety and a free amine group. The compound is known for its high reactivity with tetrazine, making it a valuable building block in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TCO-PEG3-Amine is synthesized through a series of chemical reactions involving the introduction of a TCO moiety and a polyethylene glycol (PEG) spacer. The free amine group is introduced at the end of the PEG chain. The synthesis typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the amine and carboxylic acid groups .
Industrial Production Methods
Industrial production of TCO-PEG3-Amine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes, but GMP-grade (Good Manufacturing Practice) production is also available for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
TCO-PEG3-Amine undergoes various types of chemical reactions, including:
Substitution Reactions: The free amine group can react with active NHS esters or carboxylic acids in the presence of activators like EDC.
Cycloaddition Reactions: The TCO moiety reacts with tetrazine through inverse electron demand Diels-Alder cycloaddition, forming a stable dihydropyridazine linkage.
Common Reagents and Conditions
Reagents: EDC, NHS esters, tetrazine
Major Products
Substitution Reactions: Formation of amide bonds.
Cycloaddition Reactions: Formation of dihydropyridazine linkages.
Applications De Recherche Scientifique
TCO-PEG3-Amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules like proteins and peptides.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the modification of polymers and materials to enhance their properties.
Mécanisme D'action
The mechanism of action of TCO-PEG3-Amine involves its high reactivity with tetrazine. The TCO moiety undergoes inverse electron demand Diels-Alder cycloaddition with tetrazine, forming a stable dihydropyridazine linkage. This reaction is highly specific and efficient, making TCO-PEG3-Amine a valuable tool in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
TCO-PEG4-Amine: Similar to TCO-PEG3-Amine but with a longer PEG spacer.
TCO-PEG2-Amine: Similar but with a shorter PEG spacer.
TCO-PEG3-Carboxylic Acid: Contains a carboxylic acid group instead of an amine
Uniqueness
TCO-PEG3-Amine is unique due to its optimal PEG spacer length, which provides a balance between flexibility and steric hindrance. This makes it highly effective in bioconjugation and click chemistry applications .
Propriétés
Formule moléculaire |
C17H32N2O5 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
cyclooct-4-en-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20) |
Clé InChI |
AFIOVAPNQNBQKL-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104847.png)
![methyl 3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B14104850.png)

![2-[1-[4-(Trifluoromethyl)phenyl]pentylideneamino]oxyethanamine](/img/structure/B14104875.png)
![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14104883.png)


![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104913.png)
![N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104919.png)
![7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14104933.png)
![1-(4-Propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104943.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104953.png)
![6-methyl-5-(2-methylbenzyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14104959.png)
